[2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride
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Overview
Description
“[2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride” is a chemical compound with the linear formula C7H11N4Cl1S1 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringNCC1=CN(N/2)C(SC2=C\C)=N1.Cl
. This indicates that the compound contains nitrogen, carbon, sulfur, and chlorine atoms. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, density, molecular weight, and toxicity information can be found on chemical databases .Scientific Research Applications
1. Synthesis and Structural Analysis
- The chemical synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives involves a chemoselective replacement process. This method provides a convenient route to obtain 2-ylamines and has been studied for its efficacy in producing these compounds (Safarov et al., 2008) (Safarov et al., 2008).
2. Biological Evaluation and Antimicrobial Activity
- Synthesized derivatives of 1,3,4-thiadiazole, including imidazo[2,1-b]1,3,4-thiadiazoles, have been evaluated for their antimicrobial activity. These compounds have shown potential in combating various microorganisms (Ashour et al., 1990) (Ashour et al., 1990).
3. Cytotoxicity and Molecular Docking Studies
- Some 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxicity. Additionally, molecular docking studies have been performed to understand their potential as inhibitors for specific protein structures, indicating their relevance in cancer research (Choodamani et al., 2021) (Choodamani et al., 2021).
4. Corrosion Inhibition Studies
- The 1,3,4-thiadiazole core, a component of the studied compound, has been investigated for its corrosion inhibition performance on iron, using density functional theory (DFT) calculations and molecular dynamics simulations. This highlights its potential application in materials science (Kaya et al., 2016) (Kaya et al., 2016).
Properties
IUPAC Name |
2-(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4S.2ClH/c1-2-7-11-12-5-6(3-4-9)10-8(12)13-7;;/h5H,2-4,9H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKQMNLNQPFHTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=C(N=C2S1)CCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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